2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid is a compound with the molecular formula C7H11NO4 It is a cyclopropyl derivative with an amino group and a methoxycarbonyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with an amino acid precursor under specific conditions to introduce the amino and methoxycarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in various chemical interactions. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]propanoic acid
- 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]butanoic acid
Uniqueness
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid is unique due to its specific structural features, such as the cyclopropane ring and the presence of both amino and methoxycarbonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO4 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-[(1S,2S)-2-amino-2-methoxycarbonylcyclopropyl]acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-6(11)7(8)3-4(7)2-5(9)10/h4H,2-3,8H2,1H3,(H,9,10)/t4-,7+/m1/s1 |
InChI Key |
RDFIQMPPAVHGBS-FBCQKBJTSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]1CC(=O)O)N |
Canonical SMILES |
COC(=O)C1(CC1CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.